Eugenyl Acetate

Food Science Thermal Stability Antioxidant

Eugenyl acetate (CAS 93-28-7) is the scientifically superior alternative to eugenol for thermally processed applications. Unlike eugenol, its acetylated structure delivers enhanced oxidative stability—demonstrated to outperform eugenol in reducing primary and secondary oxidation products at frying temperature (180°C). With potent antifungal activity against Candida spp. (MIC 0.1-0.4% v/v) and 400-hour substantivity as a fragrance fixative, it is the evidence-backed choice for formulators requiring durability, safety, and multi-functional performance. GRAS/FEMA 2469, FCC-grade, ≥98% purity.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 93-28-7
Cat. No. B1666532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEugenyl Acetate
CAS93-28-7
SynonymsAcetyleugenol;  NSC 1242;  NSC-1242;  NSC1242;  Eugenol Acetate.
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)CC=C)OC
InChIInChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3
InChIKeySCCDQYPEOIRVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  Soluble in ether, fixed oils
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eugenyl Acetate (CAS 93-28-7): A Differentiated Flavor, Fragrance, and Antimicrobial Ingredient for Scientific and Industrial Procurement


Eugenyl acetate (CAS 93-28-7), also known as acetyleugenol, is a phenylpropanoid ester derived from the acetylation of eugenol, a major constituent of clove essential oil [1]. It is classified as a phenol ester [2] and is recognized as a Generally Recognized as Safe (GRAS) flavoring agent by both the Flavor and Extract Manufacturers Association (FEMA No. 2469) [3] and the U.S. Food and Drug Administration (21 CFR 172.515) [4]. This compound is valued for its unique combination of a sweet, spicy, clove-like aroma, enhanced thermal stability, and demonstrable antimicrobial and antioxidant properties, distinguishing it from its parent compound and other structural analogs in industrial applications.

Why Eugenyl Acetate Cannot Be Directly Substituted by Eugenol or Other Simple Analogs in Critical Applications


Simple substitution of eugenyl acetate with eugenol or other eugenol esters is often not scientifically valid due to significant differences in their physicochemical, functional, and regulatory properties. The acetylation of the phenolic hydroxyl group fundamentally alters the molecule's polarity, logP, and susceptibility to oxidation, leading to quantifiable differences in thermal stability [1], antioxidant efficacy in specific matrices [2], and antimicrobial spectrum [3]. Furthermore, eugenyl acetate possesses a distinct, milder sensory profile with a softer, fruitier nuance compared to the more pungent eugenol , which directly impacts its suitability in flavor and fragrance formulations. These differences necessitate a careful, evidence-based approach to selection rather than relying on in-class interchangeability.

Quantitative Differentiation of Eugenyl Acetate: A Comparative Evidence Guide for Scientific Selection


Superior Thermal Stability and Antioxidant Performance at High Temperatures Compared to Eugenol

In canola oil heated at frying temperature (180°C), eugenyl acetate demonstrates superior performance in reducing oxidative degradation compared to its parent compound, eugenol, and the related ester, eugenyl butyrate [1]. This is a critical advantage for applications involving thermal processing, where the instability of eugenol limits its use.

Food Science Thermal Stability Antioxidant

Potent and Broad-Spectrum Antifungal Activity with Fungicidal Action Against Clinical Candida Isolates

Eugenyl acetate exhibits potent antifungal activity against a panel of clinically relevant Candida species, with minimum inhibitory concentrations (MICs) demonstrating its efficacy [1]. This activity is characterized by a fungicidal mode of action, causing observable cell damage and death, which is a significant advantage over purely fungistatic agents [1].

Antifungal Mycology Natural Product

Enhanced Oxidative Stability in Bulk Oils via Interfacial Activity Compared to Eugenol

In sunflower oil oxidation studies, eugenyl acetate exhibits higher antioxidant activity than eugenol, attributed to its improved interfacial performance [1]. Esterification with an acetyl group alters its physicochemical properties, enhancing its ability to localize at the oil-water interface, a critical site for lipid oxidation [1].

Lipid Oxidation Interfacial Phenomena Food Chemistry

Differentiated Organoleptic Profile with Extended Substantivity Compared to Eugenol

Eugenyl acetate is distinguished by its milder, sweeter, and more rounded aroma compared to the sharper, more pungent character of eugenol . In fragrance applications, this translates to a significantly longer substantivity, making it a valuable fixative in complex formulations .

Flavor Chemistry Fragrance Formulation Sensory Analysis

Procurement-Focused Application Scenarios for Eugenyl Acetate Based on Quantitative Differentiation


Thermally Processed Food Preservation

In applications such as fried snacks, baked goods, or heat-processed sauces, eugenyl acetate serves as a functional antioxidant. Its demonstrated ability to outperform eugenol in reducing primary and secondary oxidation products (anisidine value and total polar compounds) at frying temperature (180°C) [1] makes it the preferred choice for extending shelf life and maintaining organoleptic quality in thermally challenging food matrices.

Antifungal Agent in Pharmaceutical or Cosmetic Formulations

Eugenyl acetate is a strong candidate for development as a topical antifungal agent or preservative in pharmaceutical and cosmetic products. Its potent, quantifiable MIC against various Candida species (0.1-0.4% v/v) [2], coupled with its demonstrated fungicidal and anti-biofilm activities at sub-inhibitory concentrations [2], provides a data-backed rationale for its use in products targeting fungal infections or contamination, offering a multi-faceted mode of action beyond simple growth inhibition.

Long-Lasting Spicy Note in Fine Fragrance and Flavor Blends

For perfumers and flavorists seeking a durable, warm, and sweet spicy character, eugenyl acetate is a strategic ingredient. Its quantified substantivity of 400 hours directly supports its role as a fixative, while its softer, more rounded sensory profile allows for the creation of more complex and less aggressive clove notes compared to formulations relying solely on eugenol .

Technical Documentation Hub

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